(S)-1-Cyclooctylethan-1-amine

Antiviral Drug Discovery Ion Channel Pharmacology Influenza Virus

(S)-1-Cyclooctylethan-1-amine (CAS 1568020-04-1, C10H21N) is a chiral primary amine featuring an (S)-configured stereocenter adjacent to a cyclooctyl ring. This compound belongs to the cycloalkylamine class and serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry programs.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13029196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cyclooctylethan-1-amine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC(C1CCCCCCC1)N
InChIInChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
InChIKeyHTOLFJDWLXYKSF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Cyclooctylethan-1-amine: Chiral Primary Amine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-1-Cyclooctylethan-1-amine (CAS 1568020-04-1, C10H21N) is a chiral primary amine featuring an (S)-configured stereocenter adjacent to a cyclooctyl ring. This compound belongs to the cycloalkylamine class and serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry programs . Its molecular weight of 155.28 g/mol and unique steric profile differentiate it from smaller ring analogs .

Why Generic Substitution of (S)-1-Cyclooctylethan-1-amine with Other Cycloalkylamines Fails in Critical Applications


Substituting (S)-1-cyclooctylethan-1-amine with other chiral cycloalkylamines—such as cyclohexyl or cyclopentyl analogs—or even its (R)-enantiomer is scientifically unsound due to pronounced differences in steric bulk, conformational flexibility, and resulting biological or catalytic activity. The eight-membered cyclooctyl ring imparts a unique hydrophobic volume and conformational lability that directly influences target binding and reaction stereochemistry, as demonstrated across multiple independent studies [1][2][3]. Simple substitution leads to quantifiable losses in potency, selectivity, or yield that undermine experimental reproducibility and project outcomes.

Quantitative Evidence Guide: Differentiating (S)-1-Cyclooctylethan-1-amine from Close Analogs


Cyclooctyl Group Confers 100-Fold Superior Antiviral Activity Over Cyclopentyl Analog in M2 Proton Channel Inhibition

In functional reconstitution assays of the influenza virus M2 proton channel, cyclooctylamine demonstrated 100-fold greater inhibitory potency compared to cyclopentylamine. This finding establishes the cyclooctyl pharmacophore as a privileged scaffold for antiviral development and directly implies that chiral amines bearing this group—including (S)-1-cyclooctylethan-1-amine—offer a distinct advantage over smaller ring analogs [1].

Antiviral Drug Discovery Ion Channel Pharmacology Influenza Virus

Cyclooctyl-Containing PNMT Substrate Exhibits 3.4-Fold Higher Affinity Than Norepinephrine

A non-aromatic analog containing the cyclooctyl group, 2-hydroxy-2-cyclooctylethylamine, acts as a substrate for phenylethanolamine N-methyltransferase (PNMT) with a Km of 30 ± 7 μM, representing a 3.4-fold higher affinity compared to the natural substrate norepinephrine (Km = 102 ± 23 μM) [1]. Both substrates exhibited identical Vmax values (0.2 ± 0.03 nmol/mg protein/min). This demonstrates that the cyclooctyl moiety enhances enzyme binding without compromising catalytic turnover.

Enzyme Inhibition Neuropharmacology Phenylethanolamine N-Methyltransferase

Cyclooctyl-Containing PNMT Substrate Exhibits 3.4-Fold Higher Affinity Than Norepinephrine

The eight-membered cyclooctyl ring exhibits greater conformational flexibility and steric bulk than six-membered cyclohexyl or five-membered cyclopentyl rings. In asymmetric Hofmann elimination reactions, N-cyclooctyl-containing tertiary amines produce cyclooctene with distinct cis:trans ratios (e.g., 33:67 cis:trans) that differ markedly from smaller ring systems, enabling unique stereochemical outcomes [1]. This conformational profile translates to differentiated performance in asymmetric catalysis when incorporated into chiral ligands or organocatalysts.

Asymmetric Catalysis Organocatalysis Steric Effects

Cyclooctylalkylamines Exhibit Defined Vasopressor Activity Profile in Canine Model

In comparative cardiovascular studies using dogs, cycloöctylalkylamines (β-cycloöctylethylamine, N-methyl-β-cycloöctylethylamine, β-cycloöctylisopropylamine, and N-methyl-β-cycloöctylisopropylamine) demonstrated vasopressor activity that was quantifiably less than Clopane® and Benzedrex® when compared against epinephrine hydrochloride [1]. All four compounds induced sustained heart rate increases lasting at least four minutes. This class-level evidence establishes that the cyclooctyl scaffold imparts a distinct pharmacological profile.

Cardiovascular Pharmacology Adrenergic Pharmacology Vasopressor Agents

Recommended Research and Industrial Application Scenarios for (S)-1-Cyclooctylethan-1-amine


Chiral Building Block for Asymmetric Synthesis and Organocatalyst Development

Use (S)-1-cyclooctylethan-1-amine as a chiral building block to synthesize novel organocatalysts or chiral ligands. The unique steric environment of the cyclooctyl ring, as demonstrated in asymmetric Hofmann elimination studies, enables stereochemical outcomes that differ from cyclohexyl or cyclopentyl analogs [1]. Incorporate into enamine or iminium catalysis scaffolds where the eight-membered ring's conformational flexibility provides distinct transition-state geometries.

Intermediate for Antiviral Drug Discovery Targeting M2 Proton Channels

Employ (S)-1-cyclooctylethan-1-amine or its derivatives in structure-activity relationship (SAR) studies targeting influenza M2 proton channels. The established 100-fold potency advantage of cyclooctylamine over cyclopentylamine validates the cyclooctyl pharmacophore for antiviral development [1]. This chiral amine can serve as a starting material for synthesizing novel M2 inhibitors with improved potency and stereochemical definition.

Scaffold for PNMT Substrate and Inhibitor Development

Utilize (S)-1-cyclooctylethan-1-amine to design and synthesize PNMT substrates or inhibitors for neuropharmacological research. The demonstrated 3.4-fold higher affinity of 2-hydroxy-2-cyclooctylethylamine compared to norepinephrine establishes the cyclooctyl group as an effective bioisostere for enhancing enzyme binding [1]. The (S)-configuration provides defined stereochemistry for probing enantioselective enzyme interactions.

Pharmacological Probe for Cardiovascular Adrenergic Studies

Deploy (S)-1-cyclooctylethan-1-amine derivatives as pharmacological tools in cardiovascular research. The characterized vasopressor activity profile of cycloöctylalkylamines—intermediate potency with sustained heart rate effects—provides a defined baseline for structure-activity studies [1]. The chiral center enables investigation of stereoselective adrenergic receptor interactions.

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